molecular formula C9H4F2N2O3 B2649473 7,8-Difluoro-3-nitroquinolin-4-ol CAS No. 1955498-39-1

7,8-Difluoro-3-nitroquinolin-4-ol

Cat. No. B2649473
CAS RN: 1955498-39-1
M. Wt: 226.139
InChI Key: JZIVWOYVHCMPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7,8-Difluoro-3-nitroquinolin-4-ol” is a chemical compound with the CAS Number: 1955498-39-1 . It has a molecular weight of 226.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 7,8-difluoro-3-nitroquinolin-4-ol . The InChI Code is 1S/C9H4F2N2O3/c10-5-2-1-4-8 (7 (5)11)12-3-6 (9 (4)14)13 (15)16/h1-3H, (H,12,14) .

Scientific Research Applications

Antibacterial Properties

The synthesis of new 8-nitrofluoroquinolone derivatives, including those related to the 7,8-difluoro-3-nitroquinolin-4-ol structure, has been explored for their antibacterial properties. These compounds have demonstrated interesting antibacterial activity against both gram-positive and gram-negative bacterial strains. Specifically, certain derivatives have shown good activity against S. aureus, indicating the potential of these compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

Material Science and Luminescence

In material science, derivatives of 8-hydroxyquinoline, a structure closely related to 7,8-difluoro-3-nitroquinolin-4-ol, have been utilized in the synthesis of dinuclear complexes with notable luminescence and magnetic properties. These complexes have applications in single-molecule magnet behavior and magnetic refrigeration, highlighting the versatility of quinoline derivatives in advanced material applications (Wang et al., 2016).

Fluorescence Studies

Quinoline derivatives have also been investigated for their potential as fluorescence probes. Specifically, copper(II) complexes of fluorescein modified with an 8-aminoquinoline group have shown promise for the direct and specific detection of nitric oxide in aqueous solutions, offering new tools for biological and chemical sensing applications (Lim et al., 2006).

Corrosion Inhibition

Furthermore, 8-hydroxyquinoline derivatives have been synthesized and assessed for their role as corrosion inhibitors for metals in acidic environments. These compounds, by forming protective layers on metal surfaces, demonstrate high inhibition efficiencies, making them valuable for protecting materials against corrosion (Rbaa et al., 2019).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7,8-difluoro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O3/c10-5-2-1-4-8(7(5)11)12-3-6(9(4)14)13(15)16/h1-3H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIVWOYVHCMPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-3-nitroquinolin-4-ol

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